molecular formula C9H10O2S2 B067748 3-Methyl-5-(methylthio)-4-vinylthiophene-2-carboxylic acid CAS No. 175202-63-8

3-Methyl-5-(methylthio)-4-vinylthiophene-2-carboxylic acid

Cat. No. B067748
M. Wt: 214.3 g/mol
InChI Key: YYBMYUZFQKZPKK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives related to 3-Methyl-5-(methylthio)-4-vinylthiophene-2-carboxylic acid involves multistep reactions, including halogenation, O-alkylation, and hydrolysis to yield thiophene carboxylic acids and ethers of thiotetronic acids with high efficiency (Corral & Lissavetzky, 1984). Cycloaddition reactions also play a crucial role in synthesizing related compounds, producing various derivatives through reactions with dienophiles (Abarca et al., 1987).

Molecular Structure Analysis

Structural analysis of related thiophene derivatives emphasizes the importance of single crystal X-ray diffraction in determining the molecular configuration, revealing intricate details about hydrogen bond interactions and molecular packing in the crystal lattice (Tao et al., 2020). These interactions significantly influence the molecule's stability and reactivity.

Chemical Reactions and Properties

The chemical reactivity of the compound and its derivatives includes participation in cycloaddition reactions, yielding a variety of structurally diverse products. These reactions are influenced by the nature of dienophiles and the reaction conditions, leading to compounds with potential applications in material science and organic synthesis (Abarca et al., 1985).

Physical Properties Analysis

The physical properties of thiophene derivatives, including 3-Methyl-5-(methylthio)-4-vinylthiophene-2-carboxylic acid, are closely related to their molecular structure. The introduction of substituents affects the compound's solubility, melting point, and crystalline structure, which are critical for its application in various fields (Kim et al., 1999).

Chemical Properties Analysis

The chemical properties are greatly influenced by the functional groups present in the molecule. The presence of carboxylic acid and vinyl groups in the thiophene ring contributes to its reactivity towards nucleophiles and electrophiles, facilitating the synthesis of a wide range of derivatives with varying biological and chemical activities. These properties are harnessed in designing materials with specific functions and activities in biological systems (Liu et al., 2004).

Scientific Research Applications

  • Cycloaddition reactions involving vinylthiophenes have been studied, demonstrating the potential of these compounds in producing various products such as methyl benzo[b]thiophen-7-carboxylate and its dihydroderivative, the naphtho[a,b]dithiophen, and the novel ethano bridged benzo[b]thiophen (Abarca, Ballesteros, Enriquez, & Jones, 1987).

  • Methyl 3-hydroxythiophene-2-carboxylate reactions show a new route to mono- and di-alkyl ethers of thiotetronic and α-halogenothiotetronic acids, suggesting applications in synthesizing ethers of thiotetronic acids (Corral & Lissavetzky, 1984).

  • The preparation of esters and amides of thieno[2,3‐d]pyrimidine-6-carboxylic acids has been described, indicating the relevance of similar compounds in synthesizing various derivatives for potential applications in medicinal chemistry (Santilli, Kim, & Wanser, 1971).

  • Studies on isothiazoles, like the preparation of 3-arylisothiazole-4-carboxylic acids, suggest the potential of similar thiophene derivatives in synthesizing novel compounds with possible pharmaceutical applications (Naito, Nakagawa, & Takahashi, 1968).

  • Research on polythiophenes with carboxylate side chains and vinylene linkers indicates their use in applications like polymer solar cells, highlighting the significance of similar carboxylate-containing thiophene derivatives in materials science (Wang et al., 2018).

Safety And Hazards

This involves looking at the compound’s toxicity, flammability, environmental impact, and other safety-related properties.


Future Directions

This could involve potential applications of the compound, areas for further research, etc.


For a specific compound like “3-Methyl-5-(methylthio)-4-vinylthiophene-2-carboxylic acid”, you would need to look up these details in scientific literature or databases. If you have access to a university library, they often have subscriptions to these resources. You can also use public databases like PubChem, ChemSpider, and others. Please note that not all compounds will have information available on all these aspects, especially if they are not widely studied. If you’re doing this for a research project, I would recommend consulting with a mentor or someone knowledgeable in chemistry. They can provide guidance tailored to your specific situation.


properties

IUPAC Name

4-ethenyl-3-methyl-5-methylsulfanylthiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2S2/c1-4-6-5(2)7(8(10)11)13-9(6)12-3/h4H,1H2,2-3H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYBMYUZFQKZPKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C=C)SC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70381131
Record name 4-Ethenyl-3-methyl-5-(methylsulfanyl)thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-5-(methylthio)-4-vinylthiophene-2-carboxylic acid

CAS RN

175202-63-8
Record name 4-Ethenyl-3-methyl-5-(methylthio)-2-thiophenecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175202-63-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Ethenyl-3-methyl-5-(methylsulfanyl)thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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